N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound with potential applications in scientific research. This compound is also known as EMD-386088 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of EMD-386088 involves its interaction with GABA(A) receptors. This compound binds to a specific site on the receptor and enhances the activity of the receptor. This results in an increase in the inhibitory effects of GABA, which can lead to anxiolytic and anticonvulsant effects. Additionally, EMD-386088 has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
EMD-386088 has been shown to have a number of biochemical and physiological effects. In addition to its effects on GABA(A) receptors, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. EMD-386088 has also been shown to have anxiolytic and anticonvulsant effects in animal models, and has potential applications in the treatment of anxiety and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EMD-386088 in lab experiments is its specificity for GABA(A) receptors. This compound has been shown to enhance the activity of these receptors without affecting other neurotransmitter systems, which can be useful for studying the role of GABA(A) receptors in various neurological disorders. However, one limitation of using EMD-386088 is its potential for off-target effects. This compound has been shown to modulate the activity of other neurotransmitter systems, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on EMD-386088. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety and other neurological disorders. Additionally, further research is needed to understand the mechanism of action of EMD-386088 and its effects on other neurotransmitter systems. Finally, the development of more selective compounds that target specific subtypes of GABA(A) receptors may lead to improved therapeutic options for neurological disorders.
Métodos De Síntesis
The synthesis of EMD-386088 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-bromoacetate to form 4-methoxyphenylhydrazine diethyl ester. This intermediate is then reacted with 2-amino-5-methylbenzoic acid to form the final product, N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The synthesis of EMD-386088 is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Aplicaciones Científicas De Investigación
EMD-386088 has potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its effects on GABA(A) receptors, which are important targets for the treatment of anxiety and other neurological disorders. EMD-386088 has been shown to enhance GABA(A) receptor function and has been studied for its potential as an anxiolytic and anticonvulsant agent. Additionally, EMD-386088 has been studied for its effects on other neurotransmitter systems, including dopamine and serotonin, and has potential applications in the treatment of addiction and depression.
Propiedades
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-22(19(23)15-7-5-4-6-8-15)13-17-20-18(21-25-17)14-9-11-16(24-2)12-10-14/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYFQIGSQZHPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.